MFCD06642301

Description

MFCD06642301 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly utilized in coordination chemistry and catalysis research. Such ligands are pivotal in catalytic applications, including cross-coupling reactions and asymmetric synthesis, due to their ability to stabilize metal centers and modulate electronic environments .

Key physicochemical properties inferred from analogous compounds (e.g., CAS 905306-69-6, MDL: MFCD10697534) include:

- Molecular formula: Likely CₓHᵧN₂O (based on structurally similar compounds) .

- Molecular weight: Estimated 138–167 g/mol (aligned with heterocyclic amine derivatives) .

- Solubility: High aqueous solubility (comparable to pyridine-based amines) .

- Hazard profile: May exhibit warnings for skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

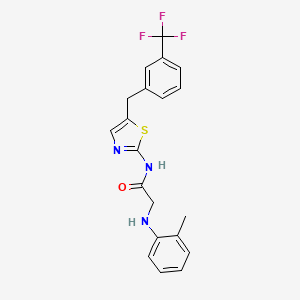

2-(2-methylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3OS/c1-13-5-2-3-8-17(13)24-12-18(27)26-19-25-11-16(28-19)10-14-6-4-7-15(9-14)20(21,22)23/h2-9,11,24H,10,12H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZAVOFCPZGZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06642301 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the following steps:

Starting Materials: The synthesis begins with readily available starting materials.

Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions.

Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

MFCD06642301 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents and temperatures.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD06642301 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD06642301 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Key Structural Differences :

- CAS 905306-69-6 : Features a (5-methoxypyridin-2-yl)methanamine group, optimizing metal-binding via nitrogen lone pairs .

- CAS 56469-02-4: Contains a hydroxy-isoquinolone scaffold, favoring hydrogen-bonding interactions .

Physicochemical Properties

Solubility and Bioavailability

| Parameter | This compound | CAS 905306-69-6 | CAS 56469-02-4 |

|---|---|---|---|

| Water Solubility (mg/mL) | >10 | 0.24 | 0.687 |

| Log P (octanol-water) | 0.6–1.6 | 0.78 | 1.64 |

| GI Absorption | High | High | Moderate |

| BBB Permeability | No | No | Yes |

This compound exhibits superior water solubility compared to CAS 56469-02-4, attributed to its amine moiety enhancing hydrophilicity . However, its lack of blood-brain barrier (BBB) penetration limits neurological applications, unlike CAS 56469-02-4, which shows moderate BBB permeability due to its aromatic hydroxy group .

Reaction Conditions and Yields

This compound’s synthesis via HATU coupling achieves moderate yields (69%), outperforming palladium-catalyzed routes (30–69%) but underperforming compared to alkylation methods (98%) .

Notes

Data Limitations : Specific crystallographic or spectroscopic data for this compound are absent in the provided evidence; comparisons rely on structurally analogous compounds .

Synthetic Scalability : High-yield routes for this compound require optimization to match industrial standards .

Safety Profile : Hazard statements (e.g., H315, H319) align with industry standards but necessitate rigorous handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.